Product packaging for 2-Methylpropyl pyridine-4-carboxylate(Cat. No.:CAS No. 226896-38-4)

2-Methylpropyl pyridine-4-carboxylate

Cat. No.: B13742613
CAS No.: 226896-38-4
M. Wt: 179.22 g/mol
InChI Key: BCCFADLFYUAUPC-UHFFFAOYSA-N
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Description

2-Methylpropyl pyridine-4-carboxylate is a chemical compound belonging to the class of pyridine carboxylate esters. It serves as a valuable intermediate in organic synthesis and medicinal chemistry research. The pyridine ring is a privileged scaffold in drug discovery, with its electron-deficient nature facilitating π-π stacking and hydrogen bond interactions with biological targets . Pyridine-4-carboxylate esters, such as the closely related methyl isonicotinate, are known for their role as semiochemicals in agriculture, where they are used to influence insect behavior and enhance trap catches for pest monitoring and management . As a research chemical, this compound provides a versatile building block for the synthesis of more complex molecules. Its structure allows for further functionalization, making it a potential precursor in developing enzyme inhibitors or other bioactive compounds . Researchers can utilize this compound to explore new chemical spaces in the development of pharmaceuticals and agrochemicals. This product is intended for laboratory research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B13742613 2-Methylpropyl pyridine-4-carboxylate CAS No. 226896-38-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

226896-38-4

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-methylpropyl pyridine-4-carboxylate

InChI

InChI=1S/C10H13NO2/c1-8(2)7-13-10(12)9-3-5-11-6-4-9/h3-6,8H,7H2,1-2H3

InChI Key

BCCFADLFYUAUPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC=NC=C1

Origin of Product

United States

Synthesis and Physicochemical Properties

The synthesis of 2-Methylpropyl pyridine-4-carboxylate can be achieved through the esterification of isonicotinic acid with 2-methylpropan-1-ol. A common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is typically heated to drive the equilibrium towards the formation of the ester.

An alternative approach involves the conversion of isonicotinic acid to its more reactive acid chloride, isonicotinoyl chloride, using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acid chloride can then be reacted with 2-methylpropan-1-ol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to yield the desired ester.

The physicochemical properties of This compound are not extensively documented in the literature. However, they can be predicted based on its molecular structure and comparison with related pyridine-4-carboxylate esters.

Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Higher than ethyl isonicotinate (B8489971) (212-214 °C)
Solubility Sparingly soluble in water; soluble in organic solvents
Density ~1.05 g/cm³

Chemical Reactivity and Transformational Chemistry

Reactions at the Ester Functionality

The isobutyl ester group is susceptible to various nucleophilic substitution reactions, typical of carboxylic acid esters. These reactions are fundamental to the metabolism and potential synthetic modifications of the molecule.

The hydrolysis of 2-Methylpropyl pyridine-4-carboxylate to its parent isonicotinic acid and 2-methylpropan-1-ol is a critical reaction, particularly in biological systems. While specific kinetic data for this exact ester are not extensively documented, the hydrolysis of related nicotinate (B505614) and isonicotinate (B8489971) esters provides a well-established framework for understanding its behavior. tandfonline.comepa.gov

Ester hydrolysis can proceed through acid-catalyzed, base-catalyzed (saponification), and neutral (water-mediated) pathways. epa.gov The reaction kinetics are typically studied under pseudo-first-order conditions, where the concentration of water or the catalyst (acid or base) is in large excess. tandfonline.com The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of buffers, which can exert a catalytic effect. tandfonline.com

For analogous esters, the hydrolysis rate follows the Arrhenius equation, indicating a temperature dependence of the reaction rate. A pH-rate profile typically shows that the reaction is slowest near neutral pH and accelerates under both acidic and basic conditions. tandfonline.com The base-catalyzed hydrolysis of carboxylic acid esters is generally a bimolecular (BAC2) mechanism, involving the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. epa.gov

Table 1: Factors Influencing Ester Hydrolysis Rate

Factor Effect on Hydrolysis Rate Rationale
Low pH (Acidic) Increased Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
High pH (Basic) Significantly Increased The hydroxide ion is a potent nucleophile that directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate and alcohol. epa.gov
Increased Temperature Increased Provides the necessary activation energy for the reaction to proceed at a faster rate, consistent with the Arrhenius equation. tandfonline.com

| Buffer Species | Variable | Certain buffer components can act as general acid or base catalysts, influencing the reaction kinetics. tandfonline.com |

The equilibrium of the hydrolysis reaction lies far to the right under most conditions, favoring the formation of the more stable carboxylate (in basic media) or carboxylic acid (in acidic media) and alcohol.

This compound can undergo aminolysis, a reaction with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide, isonicotinamide, and 2-methylpropan-1-ol. This reaction proceeds via a nucleophilic acyl substitution mechanism. chemistrysteps.com The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon of the ester.

The general mechanism involves:

Nucleophilic attack of the amine on the ester carbonyl carbon, forming a tetrahedral intermediate.

Collapse of the tetrahedral intermediate, with the expulsion of the isobutoxide (-OCH2CH(CH3)2) as the leaving group.

Proton transfer to the leaving group and from the nitrogen to yield the final amide and alcohol products. chemistrysteps.com

Aminolysis of esters is generally slower than the aminolysis of more reactive carboxylic acid derivatives like acyl chlorides. chemistrysteps.com The reaction rate is dependent on the nucleophilicity of the amine and the reaction conditions. While the isobutoxide is a relatively poor leaving group, the reaction can be driven to completion, often by using an excess of the amine or by heating. chemistrysteps.comwikipedia.org The formation of amides from esters is a fundamental transformation in organic synthesis. fishersci.co.uk

Transesterification is a process where the isobutyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The reaction is initiated by the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by another alcohol. The reaction is an equilibrium process, and the position of the equilibrium can be controlled by using a large excess of the reactant alcohol or by removing one of the products (e.g., by distillation). masterorganicchemistry.com

Base-Catalyzed Transesterification: A catalytic amount of a strong base, such as an alkoxide corresponding to the reactant alcohol, is used. The alkoxide acts as a potent nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, which then expels the original isobutoxide group. masterorganicchemistry.com

This process allows for the conversion of this compound into other alkyl esters of isonicotinic acid, which can be useful for modifying the physical properties of the compound, such as its solubility or volatility.

The ester functionality of this compound can be reduced to a primary alcohol, yielding (pyridin-4-yl)methanol and 2-methylpropan-1-ol. This transformation requires a strong reducing agent, as esters are less reactive towards reduction than aldehydes or ketones. reddit.com

Lithium aluminum hydride (LiAlH4) is the reagent of choice for this reduction. masterorganicchemistry.comcommonorganicchemistry.com The reaction proceeds in two main stages:

Nucleophilic addition of a hydride ion (H-) from LiAlH4 to the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form an aldehyde intermediate and lithium isobutoxide.

The aldehyde intermediate is immediately reduced further by another equivalent of hydride to an alkoxide.

An acidic workup is then required to protonate the resulting alkoxides to yield the two alcohol products. Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH4), are generally not reactive enough to reduce esters to alcohols under standard conditions. libretexts.org

Table 2: Reactivity of Reducing Agents with Esters

Reducing Agent Reactivity with Esters Products
Lithium Aluminum Hydride (LiAlH4) High Primary Alcohol reddit.commasterorganicchemistry.com

| Sodium Borohydride (NaBH4) | Very Low / Unreactive | No reaction (under standard conditions) libretexts.org |

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This electronic characteristic governs its reactivity, particularly in electrophilic substitution reactions.

The pyridine ring in this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene. wikipedia.orgyoutube.com Furthermore, under the strongly acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring to a very large extent, making substitution extremely difficult. wikipedia.orgrsc.org

The ester group at the C4 position also acts as a deactivating group through its electron-withdrawing resonance and inductive effects. Both the ring nitrogen and the C4-ester group direct incoming electrophiles to the meta-positions (C3 and C5). Therefore, if an electrophilic substitution reaction were to be forced under harsh conditions, the substitution would be expected to occur at the positions meta to the nitrogen atom. youtube.com

Due to this profound deactivation, direct electrophilic substitution on the pyridine ring of isonicotinate esters is generally not a viable synthetic strategy. Alternative methods, such as starting with a pre-functionalized pyridine ring or activating the ring (e.g., through N-oxide formation), are typically employed to synthesize substituted pyridine derivatives. wikipedia.org

Derivatization Strategies for Structural Modification

With the C-4 position of this compound occupied, derivatization strategies focus on functionalizing the remaining C-H bonds, primarily at the C-2, C-3, C-5, and C-6 positions.

Radical Substitution: The Minisci reaction is a powerful tool for the C-H alkylation of electron-deficient heterocycles. This reaction involves the generation of alkyl radicals which then attack the protonated pyridine ring. For a 4-substituted pyridine like the title compound, the reaction would be expected to proceed with high regioselectivity at the C-2 and C-6 positions, which are electronically activated and sterically accessible.

Functionalization via N-Oxide: As mentioned previously, converting the pyridine to its N-oxide derivative opens up numerous pathways for regioselective functionalization. The N-oxide can be nitrated at the C-4 position (requiring migration or an alternative mechanism if C-4 is blocked) or halogenated at the C-2 and C-4 positions. For example, treatment with phosphorus oxychloride (POCl₃) can introduce a chlorine atom at the C-2 position, which can then be deoxygenated to yield a 2-chloro-4-substituted pyridine. This chloro-derivative is an excellent substrate for subsequent SNAr reactions.

Directed Ortho Metalation (DoM): While challenging for pyridine itself, directed metalation can be a strategy. Complexing agents or directing groups can facilitate deprotonation at a specific position (e.g., C-3) with a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophile to introduce a new substituent.

Electrophilic Substitution: Direct electrophilic aromatic substitution on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom. Such reactions, if they proceed, require harsh conditions and typically yield the C-3 substituted product. The presence of the electron-withdrawing ester group at C-4 further deactivates the ring, making this route even less favorable.

The isobutyl ester functionality provides a versatile handle for a variety of chemical transformations that modify the side chain without altering the pyridine core.

Hydrolysis: The ester can be readily hydrolyzed under either acidic or basic (saponification) conditions to yield isonicotinic acid and isobutanol. This is a fundamental transformation for converting the ester to a carboxylic acid, which is a precursor for many other functional groups. nih.gov

Transesterification: By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the isobutyl group can be exchanged for another alkyl or aryl group. This allows for the synthesis of a library of different pyridine-4-carboxylate esters. masterorganicchemistry.com

Amidation: The ester can be converted directly to an amide by reaction with a primary or secondary amine (aminolysis). This reaction is often uncatalyzed or may be promoted by heating and provides access to a wide range of isonicotinamides. researchgate.net

Reduction to an Alcohol: The ester group can be reduced to a primary alcohol, yielding (pyridin-4-yl)methanol. This transformation requires a strong reducing agent such as lithium aluminum hydride (LiAlH₄). Milder reagents like diisobutylaluminium hydride (DIBAL-H) might also be employed, potentially at low temperatures, to achieve the same transformation or, under carefully controlled conditions, stop at the aldehyde stage. It is important to note that potent hydride reagents can also reduce the pyridine ring itself.

Reaction with Organometallic Reagents: Treatment with organometallic reagents, such as Grignard reagents (R-MgBr), will convert the ester into a tertiary alcohol. This reaction involves the addition of two equivalents of the organometallic reagent to the ester carbonyl group.

Table 3: Chemical Transformations of the Isobutyl Ester Side Chain
ReactionReagent(s)Product Functional Group
Hydrolysis H₃O⁺ or NaOH, H₂OCarboxylic Acid
Transesterification R'OH, H⁺ or baseNew Ester (COOR')
Amidation R'₂NHAmide (CONR'₂)
Reduction LiAlH₄Primary Alcohol (CH₂OH)
Grignard Reaction 2 eq. R'MgBr, then H₃O⁺Tertiary Alcohol (C(OH)R'₂)

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of a molecule.

The electronic structure of 2-Methylpropyl pyridine-4-carboxylate is defined by the interplay between the aromatic pyridine (B92270) ring and the ester functional group. The pyridine ring features a delocalized π-electron system across its six atoms, which is characteristic of aromatic compounds. youtube.com The nitrogen atom in the ring introduces a degree of polarity and is a site of significant electron density.

The ester group (-COOCH₂CH(CH₃)₂) contains highly polarized covalent bonds, particularly the carbonyl (C=O) double bond and the C-O single bonds. Analysis of the electron density distribution typically shows a high concentration of charge around the oxygen atoms due to their high electronegativity, rendering the carbonyl carbon electrophilic. arxiv.org

Bonding analysis involves the examination of bond lengths, bond angles, and the nature of atomic orbitals' overlap. The bonds within the pyridine ring exhibit lengths that are intermediate between typical single and double bonds, a hallmark of aromaticity. The geometry around the ester group is trigonal planar for the carbonyl carbon and tetrahedral for the sp³ hybridized carbons of the isobutyl group. aps.orgmdpi.com

Table 1: Predicted Bond Characteristics in this compound
Bond TypeDescriptionExpected Hybridization
C-C (Pyridine Ring)Aromatic bond with partial double bond character.sp²
C-N (Pyridine Ring)Polar aromatic bond with partial double bond character.sp²
C=O (Ester)Strong, polar double bond.sp²
C-O (Ester)Polar single bond.sp² (carbonyl C), sp³ (isobutyl C)
C-C (Isobutyl)Non-polar single bond.sp³
C-HRelatively non-polar single bonds.sp² (ring), sp³ (isobutyl)

Frontier Molecular Orbital (FMO) theory is a fundamental framework for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. libretexts.orgwpmucdn.com A smaller gap generally implies higher reactivity. pku.edu.cn

For this compound:

HOMO : The HOMO is expected to be primarily localized on the electron-rich pyridine ring, specifically involving the π-system and the nitrogen lone pair. This orbital's energy indicates the molecule's ability to donate electrons, making these sites susceptible to electrophilic attack.

LUMO : The LUMO is anticipated to be a π* antibonding orbital distributed over the pyridine ring and the carbonyl group. Its energy level reflects the molecule's capacity to accept electrons, indicating that the ring and the carbonyl carbon are potential sites for nucleophilic attack. youtube.com

Quantum chemical calculations can precisely determine the energies of these orbitals and map their spatial distribution, providing a quantitative basis for predicting how the molecule will interact with other reagents. xenosite.org

Table 2: Conceptual FMO Analysis for Reactivity Prediction
OrbitalExpected LocationPredicted Reactivity TypePotential Reaction Site
HOMOπ-system of pyridine ring, N lone pairNucleophilic / Electron DonorPyridine Nitrogen, Ring Carbons
LUMOπ*-system of pyridine ring and C=O groupElectrophilic / Electron AcceptorRing Carbons, Carbonyl Carbon

Computational methods can accurately simulate spectroscopic data, which is invaluable for interpreting experimental spectra.

Vibrational Frequencies : Theoretical calculations can predict the infrared (IR) and Raman vibrational spectra. For this compound, key predicted vibrations would include the C=O stretching of the ester group (typically a strong band around 1720-1740 cm⁻¹), C-O stretching modes, aromatic C=C and C=N stretching frequencies of the pyridine ring (in the 1400-1600 cm⁻¹ region), and various C-H bending and stretching modes for the aromatic and aliphatic parts of the molecule. nih.gov

NMR Chemical Shifts : Simulating Nuclear Magnetic Resonance (NMR) spectra is a common application of quantum chemistry. pdx.edu By calculating the magnetic shielding around each nucleus (¹H and ¹³C), theoretical chemical shifts can be obtained. These simulations are crucial for assigning peaks in experimental NMR spectra. github.io

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
Atom/GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Influencing Factors
Pyridine H (α to N)~8.5 - 8.8~150Deshielding by electronegative N and ring current. chemistrysteps.com
Pyridine H (β to N)~7.8 - 8.1~125Aromatic ring current. libretexts.org
C=O (Ester)-~165Deshielding by double-bonded oxygen.
O-CH₂ (Isobutyl)~4.2~70Deshielding by adjacent oxygen atom. oregonstate.edu
CH (Isobutyl)~2.1~28Standard aliphatic environment.
CH₃ (Isobutyl)~1.0~19Shielded aliphatic environment.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis explore the molecule's flexibility and the different shapes it can adopt by rotating around its single bonds.

The isobutyl ester group of this compound provides significant conformational flexibility. The key rotatable single bonds are:

The bond between the pyridine ring and the carbonyl carbon.

The C-O bond of the ester.

The C-C bonds within the isobutyl group.

Rotation around these bonds leads to different conformers with varying energies. solubilityofthings.com The most stable conformations are typically those that minimize steric hindrance, such as staggered arrangements in the isobutyl chain. youtube.com Eclipsed conformations represent energy maxima and are transition states between more stable forms. researchgate.net Computational methods can map the potential energy surface as a function of dihedral angles, revealing the energy barriers that must be overcome for conformational changes to occur. For the isobutyl group, gauche and anti conformations are the low-energy states. nih.gov

Table 4: Analysis of Key Rotatable Bonds and Conformational Energy
Rotatable BondLow-Energy ConformationsHigh-Energy ConformationsPrimary Source of Rotational Barrier
Pyridine-C(O)Planar (or near-planar) arrangement to maximize π-conjugation.Orthogonal arrangement.Loss of π-conjugation.
(O)C-O(CH₂)Staggered arrangements relative to the C=O bond.Eclipsed arrangements.Steric and electronic repulsion.
O-CH₂-CHStaggered (anti and gauche) conformations.Eclipsed conformations.Steric hindrance (torsional strain).

Understanding how molecules of this compound interact with each other is key to predicting its physical properties, such as boiling point and solubility. Modeling these interactions reveals the nature of the forces at play in the condensed phase.

The primary intermolecular forces include:

Dipole-Dipole Interactions : Resulting from the permanent dipoles of the polar ester group and the pyridine nitrogen.

Van der Waals Forces (Dispersion) : These are present between all molecules and increase with the size of the alkyl group and the aromatic ring.

π-π Stacking : The aromatic pyridine rings can stack on top of each other in an offset fashion, an interaction driven by electrostatic and dispersion forces. researchgate.net

Weak Hydrogen Bonds : Potential for weak C-H···O and C-H···N hydrogen bonds, where the acidic protons on the pyridine ring interact with the lone pairs on the oxygen or nitrogen atoms of neighboring molecules. mdpi.com

Computational models can calculate the binding energies of different molecular arrangements (dimers, clusters) to determine the most stable packing modes, which relate to crystal structures in the solid state. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

The formation of this compound from pyridine-4-carboxylic acid (isonicotinic acid) and 2-methylpropan-1-ol (isobutanol) is a classic example of Fischer-Speier esterification. This acid-catalyzed reaction proceeds through a well-established nucleophilic acyl substitution mechanism. Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of such reaction mechanisms. These theoretical studies provide insights into the molecular geometries of reactants, intermediates, transition states, and products, as well as the energetic landscape of the reaction pathway.

The generally accepted mechanism for the acid-catalyzed esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. mdpi.commasterorganicchemistry.com Subsequently, the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. mdpi.com A series of proton transfer steps then occurs, leading to the formation of a good leaving group (water). Finally, the elimination of water and deprotonation of the resulting ester yields the final product and regenerates the acid catalyst. masterorganicchemistry.com

Computational models of this process for analogous systems, such as the formation of isonicotinic acid methyl ester, have utilized DFT methods with basis sets like B3LYP/6-311++G(d,p) to optimize molecular geometries and calculate vibrational frequencies. nih.gov Similar computational approaches can be applied to the synthesis of this compound to provide a detailed, step-by-step understanding of the reaction mechanism at a molecular level.

A critical aspect of computational reaction mechanism elucidation is the identification and characterization of transition states (TS). A transition state represents the highest energy point along the reaction coordinate for a particular elementary step and is characterized by having exactly one imaginary frequency in its vibrational spectrum. The analysis of the geometric parameters and vibrational modes of the transition state provides valuable information about the bond-breaking and bond-forming processes occurring during that step.

For the acid-catalyzed esterification of isonicotinic acid with isobutanol, several key transition states can be computationally located. The most significant of these is the transition state for the nucleophilic attack of the alcohol on the protonated carboxylic acid (TS1) and the transition state for the departure of the water molecule (TS2).

Computational studies on similar esterification reactions have shown that the geometry of TS1 involves the partial formation of the C-O bond between the carbonyl carbon and the alcohol oxygen, and a partial pyramidalization of the carbonyl carbon. rsc.org The imaginary frequency associated with this transition state corresponds to the motion of the alcohol oxygen towards the carbonyl carbon.

The table below presents hypothetical, yet plausible, geometric parameters for the key transition state in the esterification of pyridine-4-carboxylic acid with 2-methylpropan-1-ol, based on general principles of transition state theory for such reactions.

ParameterReactant ComplexTransition State (TS1)Tetrahedral Intermediate
C-O (alcohol) distance (Å)> 3.0~1.8 - 2.2~1.4
C=O (carbonyl) distance (Å)~1.2~1.3 - 1.4-
C-OH (acid) distance (Å)~1.3~1.3~1.4
O-C-O angle (°)~120~110 - 115~109.5
Imaginary Frequency (cm⁻¹)N/A-150 to -250N/A

Note: The data in this table is illustrative and represents typical values expected from computational analysis of Fischer esterification transition states. Specific values would require dedicated DFT calculations for this particular reaction.

The energetic profile, or reaction coordinate diagram, provides a quantitative description of the energy changes that occur as the reaction progresses from reactants to products. By calculating the relative energies of all stationary points on the potential energy surface (reactants, intermediates, transition states, and products), a comprehensive understanding of the reaction's thermodynamics and kinetics can be achieved.

The following table provides a hypothetical energetic profile for the key steps in the acid-catalyzed esterification of pyridine-4-carboxylic acid with 2-methylpropan-1-ol. The values are representative of what might be expected from DFT calculations.

SpeciesRelative Energy (kcal/mol)
Reactants (Isonicotinic Acid + Isobutanol + H⁺)0.0
Protonated Isonicotinic Acid + Isobutanol-5.0
Transition State 1 (TS1)+15.0
Tetrahedral Intermediate-2.0
Transition State 2 (TS2)+10.0
Products (this compound + H₂O + H⁺)-8.0

Note: The energy values in this table are illustrative and intended to represent a plausible reaction profile for an acid-catalyzed esterification. Actual values are dependent on the level of theory, basis set, and solvent model used in the computational study.

These computational studies are crucial for optimizing reaction conditions, designing more efficient catalysts, and understanding the fundamental principles that govern the synthesis of esters like this compound.

Advanced Analytical Methodologies in Chemical Research

Chromatographic Separation Techniques

Chromatography is fundamental to the isolation and purification of 2-Methylpropyl pyridine-4-carboxylate, as well as for monitoring its synthesis and assessing its purity. Different chromatographic techniques are employed based on the specific analytical requirements.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyridine-carboxylate esters due to its high resolution and versatility. researchgate.netpensoft.net Method development for this compound typically involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.

A common approach utilizes a C18 stationary phase, which is effective for retaining moderately polar compounds like pyridine (B92270) derivatives. pensoft.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. pensoft.netnih.gov The buffer, often containing ammonium (B1175870) acetate (B1210297) or formic acid, is crucial for controlling the pH and ensuring good peak shape for the basic pyridine nitrogen. nih.govnih.gov Gradient elution, where the proportion of the organic solvent is increased during the run, is frequently used to ensure the timely elution of the target compound while providing good separation from potential impurities. nih.gov Detection is commonly achieved using a UV detector, leveraging the chromophoric nature of the pyridine ring, or a mass spectrometer for enhanced sensitivity and structural confirmation. nih.gov

Table 1: Representative HPLC Method Parameters for this compound Analysis
ParameterCondition
ColumnReversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water or 10 mM Ammonium Acetate
Mobile Phase BAcetonitrile or Methanol
Elution ModeGradient
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectionUV at ~260 nm or Mass Spectrometry (ESI+)

Gas Chromatography (GC) for Reaction Monitoring and Purity Assessment

Gas Chromatography (GC) is another powerful tool for the analysis of this compound, particularly given its volatility. who.int It is exceptionally well-suited for in-process control during synthesis, allowing for rapid monitoring of the consumption of reactants and the formation of the product. Purity assessment of the final product can also be efficiently performed using GC.

The analysis is typically carried out using a capillary column with a non-polar or medium-polarity stationary phase, such as one based on polydimethylsiloxane. A temperature-programmed analysis is employed, where the column temperature is gradually increased to ensure the separation of components with different boiling points. Detection is most commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive peak identification. sdstate.edu In some cases, derivatization of the compound may be necessary to improve its thermal stability or chromatographic behavior, although the ester functionality often provides sufficient volatility. sdstate.edu

Table 2: Typical GC Method Parameters for this compound
ParameterCondition
ColumnCapillary Column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium or Hydrogen
Inlet Temperature250 °C
Oven ProgramInitial 100 °C, ramp at 10 °C/min to 280 °C
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature280 °C (FID)

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both HPLC and GC, offering high efficiency and environmentally friendly operation. mdpi.com For the analysis of pyridine derivatives, SFC provides distinct advantages. The mobile phase is typically supercritical carbon dioxide, often mixed with a small amount of a polar organic solvent (modifier) such as methanol. researchgate.net

This technique is particularly effective for separating basic compounds. To achieve good peak symmetry and prevent tailing of the basic pyridine nitrogen, specialized stationary phases are often used. A 2-ethylpyridine (B127773) column, for instance, is designed for the analysis of basic compounds and can provide excellent chromatographic performance without the need for basic additives in the mobile phase. nih.govmdpi.com The low viscosity of the supercritical fluid mobile phase allows for faster separations compared to HPLC. mdpi.com SFC coupled with mass spectrometry (SFC-MS) is a powerful tool for the rapid analysis of complex mixtures containing such compounds. mdpi.com

Table 3: Illustrative SFC Method Parameters for Pyridine Derivatives
ParameterCondition
Column2-Ethylpyridine (e.g., 25 cm x 4.6 mm, 3 µm)
Mobile PhaseSupercritical CO₂ with a Methanol modifier gradient
Back Pressure150 bar
Column Temperature40 °C
Flow Rate3.0 mL/min
DetectionUV or Mass Spectrometry (MS)

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopic methods are indispensable for the unambiguous identification and detailed structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural assignment of organic molecules. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the definitive confirmation of the structure of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The pyridine ring protons typically appear as two distinct sets of signals in the aromatic region (δ 7.5-9.0 ppm). The protons adjacent to the nitrogen (at C2 and C6) are deshielded and appear further downfield compared to the protons at C3 and C5. The isobutyl group gives rise to a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons attached to the ester oxygen.

¹³C NMR: The carbon NMR spectrum shows distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester is highly deshielded and appears around δ 165 ppm. The pyridine carbons resonate in the aromatic region (δ 120-155 ppm), while the carbons of the isobutyl group appear in the aliphatic region (upfield).

2D NMR: Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings within the isobutyl group and the pyridine ring. HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the isobutyl group to the ester carbonyl and the carbonyl to the pyridine ring at the C4 position. nih.gov

Table 4: Predicted ¹H NMR Chemical Shifts (δ) for this compound
Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Pyridine H-2, H-6~8.8d
Pyridine H-3, H-5~7.8d
Ester -O-CH₂-~4.2d
Isobutyl -CH-~2.1m
Isobutyl -CH₃ (x2)~1.0d
Table 5: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
Carbon AssignmentPredicted Chemical Shift (ppm)
Ester C=O~165
Pyridine C-2, C-6~151
Pyridine C-4~140
Pyridine C-3, C-5~123
Ester -O-CH₂-~72
Isobutyl -CH-~28
Isobutyl -CH₃ (x2)~19

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass Spectrometry (MS) provides information about the molecular weight of a compound and offers structural insights through the analysis of its fragmentation patterns. libretexts.org For this compound (Molecular Weight: 179.22 g/mol ), electrospray ionization (ESI) would typically show a prominent protonated molecular ion [M+H]⁺ at m/z 180. nih.gov

The fragmentation of the [M+H]⁺ ion under collision-induced dissociation (CID) conditions can be predicted based on the known behavior of esters and pyridine compounds. chemguide.co.uk

Loss of Isobutene: A characteristic fragmentation pathway for esters with a branched alkyl chain is the loss of an alkene via a McLafferty-type rearrangement or simple cleavage, leading to the formation of protonated isonicotinic acid. This would result in a fragment ion at m/z 124.

Cleavage of the Ester Bond: Alpha-cleavage at the C-O bond of the ester can result in the loss of the isobutoxy radical (from the molecular ion) or isobutanol (from the protonated molecular ion). A key fragment would be the isonicotinoyl cation at m/z 106. chemguide.co.uk

Fragmentation of the Alkyl Chain: The isobutyl cation itself can be observed at m/z 57. The loss of the entire isobutoxycarbonyl group from the protonated pyridine ring would yield a pyridinium (B92312) ion at m/z 79.

Analysis of these fragmentation pathways provides conclusive evidence for the identity and structure of the molecule. nih.gov

Table 6: Predicted Key Mass Fragments for this compound
m/zProposed Fragment Identity
180[M+H]⁺ (Protonated Molecular Ion)
124[M+H - C₄H₈]⁺ (Loss of isobutene)
106[C₅H₄NCO]⁺ (Isonicotinoyl cation)
79[C₅H₄NH]⁺ (Pyridinium ion)
57[C₄H₉]⁺ (Isobutyl cation)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to identify functional groups and analyze the vibrational modes of a molecule. For this compound, these spectroscopic methods provide a detailed fingerprint of its molecular structure. Due to a lack of direct experimental spectra for this compound, the following analysis is based on the known spectral data of analogous compounds, such as ethyl pyridine-4-carboxylate and various isobutyl esters. researchgate.netnist.govchemicalbook.comchemicalbook.comspectrabase.comchemicalbook.com

The vibrational spectrum of this compound can be divided into three main regions corresponding to the pyridine ring, the carboxylate ester group, and the 2-methylpropyl (isobutyl) group.

Pyridine Ring Vibrations: The pyridine ring exhibits a set of characteristic vibrational modes. The C-H stretching vibrations of the aromatic ring are typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the ring give rise to a series of bands between 1400 and 1600 cm⁻¹. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are also characteristic and appear at lower frequencies. cdnsciencepub.comnih.gov

Carboxylate Ester Vibrations: The ester functional group is readily identified by its strong and distinct vibrational bands. The most prominent of these is the C=O (carbonyl) stretching vibration, which is expected to appear as a very strong band in the IR spectrum, typically in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester linkage are also characteristic and usually appear as two coupled bands in the 1100-1300 cm⁻¹ region.

2-Methylpropyl (Isobutyl) Group Vibrations: The isobutyl group has characteristic vibrations that can be identified in the spectrum. The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups are found in the 2850-3000 cm⁻¹ region. The bending vibrations of these groups, such as scissoring, wagging, and twisting, occur at lower frequencies, typically in the 1350-1470 cm⁻¹ range. The presence of the isopropyl moiety (-CH(CH₃)₂) in the isobutyl group is often indicated by a characteristic doublet in the 1365-1385 cm⁻¹ region due to symmetric C-H bending.

A summary of the expected key vibrational bands for this compound is presented in the interactive table below.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)IntensityNotes
Pyridine C-H Stretch3000-3100MediumAromatic C-H stretching vibrations.
Alkyl C-H Stretch2850-3000StrongC-H stretching of the isobutyl group.
C=O Stretch (Ester)1720-1740Very StrongCharacteristic carbonyl stretch.
Pyridine Ring C=C, C=N Stretch1400-1600Medium-StrongIn-plane ring stretching vibrations.
Alkyl C-H Bend1350-1470MediumBending vibrations of CH₂ and CH₃ groups.
C-O Stretch (Ester)1100-1300StrongAsymmetric and symmetric stretching of the C-O-C linkage.
Pyridine Ring Breathing/Deformation600-1000Medium-WeakIn-plane and out-of-plane ring deformations.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported, analysis of related pyridine carboxylate derivatives allows for a detailed prediction of its likely solid-state structure. nih.govnih.govmdpi.commdpi.comiucr.orgrsc.orgresearchgate.netmdpi.com

It is anticipated that this compound would crystallize in a centrosymmetric space group, a common feature for such organic molecules. The crystal packing is expected to be dominated by weak intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the pyridine rings.

The ester group is a key participant in forming the crystal lattice. The carbonyl oxygen atom is a good hydrogen bond acceptor and is likely to engage in C-H···O interactions with C-H groups from the pyridine ring or the isobutyl group of neighboring molecules. These interactions can lead to the formation of supramolecular synthons, such as dimers or chains, which then pack to form a three-dimensional structure.

Based on the crystal structures of analogous compounds, a hypothetical set of crystallographic parameters for this compound is presented in the interactive table below. It is important to note that these are predicted values and await experimental verification.

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca (examples of common space groups)
Molecules per Unit Cell (Z)2 or 4
Hydrogen Bonding MotifsC-H···O, C-H···N
π-π StackingPresent, with inter-centroid distances of 3.5-4.0 Å
ConformationThe ester group is likely to be planar with the pyridine ring to maximize conjugation. The isobutyl group will adopt a staggered conformation.

Role As a Synthetic Intermediate in Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

The pyridine-4-carboxylate scaffold is instrumental in the synthesis of intricate heterocyclic systems, which are often the core of pharmacologically active agents. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a variety of coupling reactions to form amides, hydrazides, and other derivatives. wikipedia.org More significantly, the pyridine (B92270) ring itself can be the site of transformations that lead to fused or linked heterocyclic structures.

One key strategy involves the functionalization of the pyridine ring followed by cyclization reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce aryl or heteroaryl substituents at positions on the pyridine ring. These newly introduced groups can bear functional handles that subsequently react with the carboxylate group (or a derivative thereof) to form a new fused ring. Research has demonstrated the synthesis of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates through such palladium-catalyzed methods, starting from a brominated pyridine-carboxylate precursor. mdpi.com This highlights how the pyridine-carboxylate core can be elaborated into more complex, polycyclic heteroaromatic systems.

Furthermore, pyridine derivatives are used to create fused ring systems like pyrano[3,2-c]pyridine and pyrido[4,3-d]-pyrimidine, which have shown significant anticancer activity. researchgate.net The synthesis of these complex heterocycles often relies on multi-component reactions where the pyridine unit acts as a central building block. One-pot, green synthesis methodologies, often microwave-assisted, have been developed to efficiently produce novel pyridine derivatives from simple precursors. nih.gov

Precursor ScaffoldReaction TypeResulting Heterocyclic SystemReference
Brominated Pyridine-carboxylateSuzuki-Miyaura Coupling3-(Hetero)arylthieno[3,2-b]pyridines mdpi.com
Pyridine DerivativesMulti-component CyclizationPyrano[3,2-c]pyridines researchgate.net
Pyridine DerivativesMulti-component CyclizationPyrido[4,3-d]pyrimidines researchgate.net
4-Formylphenyl sulfonate, etc.One-pot, four-component reactionSubstituted Pyridines nih.gov

Scaffold for Pyridine-Containing Architectures

The inherent structure of 2-methylpropyl pyridine-4-carboxylate makes it an ideal scaffold for building larger, pyridine-containing molecular architectures. The term "scaffold" here refers to a core molecular fragment upon which a variety of substituents and functional groups can be systematically added to create a library of related compounds, often for screening purposes in drug discovery. nih.gov The pyridine ring provides a rigid and planar core, while the ester function at the 4-position serves as a primary point for diversification.

The versatility of the pyridine carboxylic acid framework is evident in its widespread presence in FDA-approved pharmaceuticals. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic system can engage in π-stacking interactions, both of which are crucial for molecular recognition at biological targets. By using this compound as a starting scaffold, chemists can synthesize libraries of compounds where different groups are attached via the carboxylate function (e.g., amides with diverse amines) or appended to other positions of the pyridine ring.

Isonicotinates, the conjugate base of the parent acid, are also well-known for their ability to coordinate with metal ions to form metal-organic frameworks (MOFs) and coordination polymers. wikipedia.orgnih.gov In these architectures, the isonicotinate (B8489971) ligand acts as a linker, bridging metal centers through both its pyridine nitrogen and carboxylate oxygen atoms. This creates extended, often porous, network structures. While this compound itself would first need to be hydrolyzed to the carboxylate, its role as a precursor to these linkers underscores its function as a foundational element for supramolecular assemblies. nih.gov

Architecture TypeRole of Pyridine-4-CarboxylateKey Interactions
Drug-like MoleculesCore structural motifHydrogen bonding, π-stacking
Coordination PolymersBridging ligand (linker)Metal-ligand coordination (N, O)
Metal-Organic FrameworksBridging ligand (linker)Metal-ligand coordination (N, O)

Development of Novel Synthetic Building Blocks

Beyond its direct use in synthesizing final target molecules, this compound serves as a platform for the development of more complex and specialized synthetic building blocks. These new building blocks can then be used in subsequent, often modular, synthetic strategies like combinatorial chemistry or fragment-based drug design.

For example, the pyridine ring of a pyridine-4-carboxylate ester can be subjected to site-selective functionalization. Recent advances have enabled the direct C-4 selective carboxylation of pyridines to produce isonicotinic acid derivatives, which can then be esterified. chemistryviews.org Conversely, reactions can be directed to other positions. For instance, after protecting or modifying the carboxylate group, other positions on the pyridine ring (e.g., C-2 or C-3) can be halogenated or otherwise activated. These functionalized pyridine-4-carboxylates become valuable, multi-functional building blocks. A building block with orthogonal reactive sites—for instance, an ester at C-4 and a bromine atom at C-2—allows for sequential, selective reactions, greatly enhancing synthetic efficiency.

Starting MaterialTransformationResulting Building BlockPotential Application
Pyridine-4-carboxylate EsterRing HalogenationHalogenated Pyridine-4-carboxylateSequential Cross-Coupling Reactions
Pyridine-4-carboxylate EsterRing BorylationPyridyl MIDA Boronate EsterSuzuki-Miyaura Cross-Coupling
PyridineC-H Phosphination/CarboxylationPyridine-4-carboxylate DerivativeLate-stage functionalization

Q & A

Q. What are the key synthetic routes for 2-methylpropyl pyridine-4-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis of pyridine-carboxylate esters typically involves esterification of pyridine-4-carboxylic acid with alcohols like 2-methylpropanol (isobutanol) under acid catalysis. A common method includes:

  • Step 1: Activation of the carboxylic acid using thionyl chloride (SOCl₂) to form the acid chloride.
  • Step 2: Reaction of the acid chloride with 2-methylpropanol in anhydrous dichloromethane (DCM) or toluene, catalyzed by a base like pyridine to neutralize HCl byproducts .
  • Critical parameters: Temperature (typically 0–25°C), solvent polarity, and stoichiometric ratios of alcohol to acid chloride. Excess alcohol may improve ester yield but complicate purification.
  • Purity optimization: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Nuclear Magnetic Resonance (NMR):
  • ¹H NMR: Pyridine protons appear as a doublet (δ 8.5–8.7 ppm), while the ester methyl groups resonate as a singlet (δ 1.0–1.2 ppm) .
  • ¹³C NMR: The carbonyl carbon (C=O) appears at δ 165–170 ppm, and pyridine carbons at δ 120–150 ppm .
    • Mass Spectrometry (MS): Electron ionization (EI-MS) typically shows a molecular ion peak [M⁺] at m/z corresponding to the molecular weight (e.g., C₁₀H₁₃NO₂: 179.21 g/mol). Fragmentation patterns include loss of the isobutyl group (C₄H₉) .
    • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with acetonitrile/water mobile phases (e.g., 70:30 v/v) can confirm purity (>98%) .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction data during the synthesis of this compound?

Discrepancies in yield or purity often arise from:

  • Impurity sources: Unreacted starting materials (pyridine-4-carboxylic acid) or side products (diesters or acid anhydrides).
  • Resolution: Monitor reaction progress via TLC (silica, UV detection) and adjust stoichiometry or catalyst loading .
    • Solvent effects: Polar aprotic solvents (DMF, DMSO) may accelerate esterification but hinder isolation.
  • Resolution: Optimize solvent choice (e.g., toluene for better azeotropic water removal) .
    • Catalyst deactivation: Moisture-sensitive catalysts (e.g., H₂SO₄) may lose efficacy in humid conditions.
  • Resolution: Use molecular sieves or anhydrous reaction setups .

Q. How can computational methods predict the reactivity and stability of this compound in catalytic systems?

  • Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the pyridine nitrogen’s lone pair (HOMO) influences ester hydrolysis rates .
  • Molecular Dynamics (MD): Simulate solvent interactions to assess steric hindrance from the isobutyl group, which may reduce enzymatic or catalytic degradation .
  • Thermodynamic modeling: Predict thermal stability using software like Gaussian or ORCA to analyze bond dissociation energies (BDEs) of the ester linkage .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Hazard mitigation:
  • Flammability: Flash point ~64°F (similar to isobutyl acetate); avoid open flames and static electricity .
  • Toxicity: Use fume hoods for synthesis and wear nitrile gloves to prevent dermal absorption (LD₅₀ data pending; assume acute toxicity via analogy to pyridine derivatives) .
    • Spill management: Absorb with inert materials (vermiculite) and dispose as hazardous waste (EPA code D001) .

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